2-Amino-5-bromo-4-fluorobenzamide
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Overview
Description
2-Amino-5-bromo-4-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O. It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a benzamide core.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-Amino-5-bromo-4-fluorobenzamide may also interact with various biological targets.
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could influence the bioavailability of this compound and its ability to reach its targets.
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-fluorobenzamide typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-2-nitroaniline. This intermediate is then reduced to 4-fluoro-2-aminobenzene.
Bromination: The 4-fluoro-2-aminobenzene is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 2-amino-5-bromo-4-fluoroaniline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Types of Reactions:
Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the benzamide core.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
2-Amino-5-bromo-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals
Comparison with Similar Compounds
2-Amino-4-bromobenzamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Amino-5-fluorobenzamide: Lacks the bromine atom, affecting its chemical properties and applications.
4-Bromo-2-fluorobenzamide: The amino group is replaced by a bromine atom, altering its interaction with biological targets.
Uniqueness: 2-Amino-5-bromo-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile building block in synthetic chemistry and a valuable tool in medicinal research .
Properties
IUPAC Name |
2-amino-5-bromo-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZYEJQTKZHDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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